4-[(4-Methylpiperazin-1-yl)methyl]benzamide
Overview
Description
4-[(4-Methylpiperazin-1-yl)methyl]benzamide is an organic compound that belongs to the class of benzanilides. It is characterized by the presence of a benzamide group substituted with a 4-[(4-methylpiperazin-1-yl)methyl] moiety. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been known to target protein tyrosine kinases .
Mode of Action
It is suggested that similar compounds inhibit the activity of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades .
Biochemical Pathways
Tyrosine kinases, which are potential targets of this compound, play a crucial role in many cellular processes, including cell growth and differentiation, cell cycle control, and cellular response to the environment .
Result of Action
Inhibition of tyrosine kinases can lead to a decrease in the activation of proteins involved in signal transduction cascades, potentially affecting cellular processes such as cell growth and differentiation .
Biochemical Analysis
Biochemical Properties
4-[(4-Methylpiperazin-1-yl)methyl]benzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including oxidoreductases, which are involved in redox reactions. The nature of these interactions often involves hydrophobic interactions between the aromatic moieties of this compound and the lipophilic residues of the enzyme’s binding site . Additionally, this compound can act as a Bronsted base, accepting protons from donor molecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the activity of tyrosine kinases, which play a crucial role in cell signaling and regulation . By inhibiting these kinases, this compound can alter gene expression patterns and metabolic processes within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, this compound can inhibit the activity of tyrosine kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods or under specific environmental factors
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and substrate availability. For instance, this compound may affect the activity of oxidoreductases, altering redox balance and metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound are influenced by its interactions with transport proteins and cellular structures .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular distribution of this compound is crucial for its role in cellular processes and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide typically involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of an acid-binding agent and a solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The final product is purified using techniques such as crystallization and filtration to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylpiperazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Substituted derivatives at the piperazine ring.
Scientific Research Applications
4-[(4-Methylpiperazin-1-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Olanzapine: A compound with a similar piperazine structure used in the treatment of schizophrenia.
Uniqueness
4-[(4-Methylpiperazin-1-yl)methyl]benzamide is unique due to its specific substitution pattern and its potential to interact with a wide range of biological targets. Unlike some similar compounds, it offers a balance between hydrophobic and hydrophilic interactions, making it versatile in various applications .
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17/h2-5H,6-10H2,1H3,(H2,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPZFCXMYKDYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653214 | |
Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
839677-18-8 | |
Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Imatinib, specifically the 4-[(4-Methylpiperazin-1-yl)methyl]benzamide moiety, contribute to its interaction with tyrosine kinases?
A1: While the provided research focuses on Imatinib's overall structure and properties, it doesn't specifically detail the interaction mechanism of the this compound moiety with tyrosine kinases. Further research focusing on structure-activity relationships of Imatinib analogs with modifications in this specific region would be needed to answer this question comprehensively.
Q3: One study describes the crystal structure of the freebase form of Imatinib. [] How does the presence or absence of a proton on the piperazine nitrogen in the this compound moiety influence the crystal packing and intermolecular interactions?
A: The research highlighting the freebase Imatinib crystal structure reveals that the molecule adopts an extended conformation and forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. [] The presence or absence of a proton on the piperazine nitrogen would significantly impact its hydrogen bonding capability. In the freebase form, the nitrogen can act as a hydrogen bond acceptor, contributing to the observed intermolecular interactions. In contrast, protonation of the nitrogen would change its role to a hydrogen bond donor, potentially altering the crystal packing and overall solid-state properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.